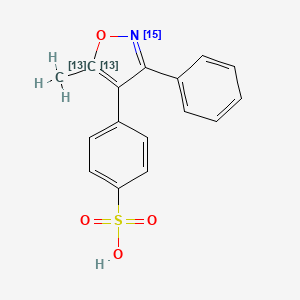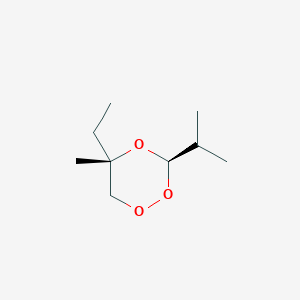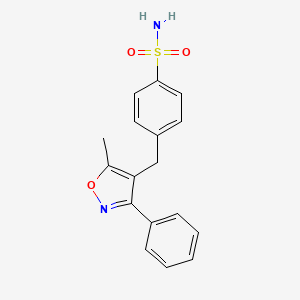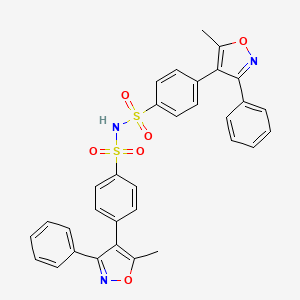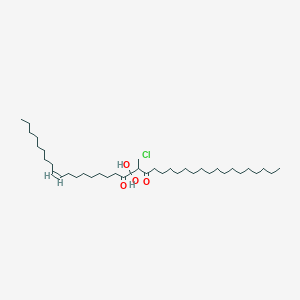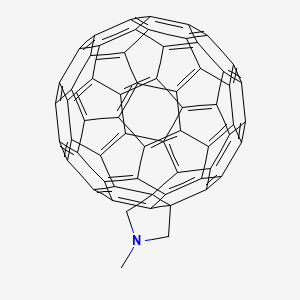
N-Metilfulleropirrolidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylfulleropyrrolidine is an acceptor molecule with a fullerene core, and a nitrogen-free lone pair that is located at the pyrrolidine ring . It can be used as an intermediate in the synthesis of other functionalized fullerenes and also in the development of opto-electronic devices .
Synthesis Analysis
N-Methylfulleropyrrolidine can be used as an intermediate in the synthesis of other functionalized fullerenes . It has been used in the development of opto-electronic devices . It has also been used in the synthesis of a chemically tunable gold nanocomposite .Molecular Structure Analysis
The molecular formula of N-Methylfulleropyrrolidine is C63H7N . It has a fullerene core and a nitrogen-free lone pair located at the pyrrolidine ring . The exact mass is 777.057849228 g/mol .Chemical Reactions Analysis
N-Methylfulleropyrrolidine has been used in the development of a multimode sensor for the determination of Butoconazole Nitrate . It has also been used in the formation of a chemically tunable gold nanocomposite .Physical and Chemical Properties Analysis
N-Methylfulleropyrrolidine has a molecular weight of 777.7 g/mol . It has a topological polar surface area of 3.2 Ų . It has a complexity of 3830 .Aplicaciones Científicas De Investigación
Dispositivos Fotovoltaicos
N-Metilfulleropirrolidina: se utiliza en el desarrollo de dispositivos fotovoltaicos debido a su capacidad para actuar como aceptor de electrones . Su función es crucial en la eficiencia de las células solares, donde contribuye a la conversión de la energía solar en energía eléctrica. El núcleo de fullereno y el par solitario libre de nitrógeno de la molécula la convierten en una excelente candidata para mejorar el rendimiento de las células fotovoltaicas orgánicas.
Dispositivos Optoelectrónicos
Las propiedades del material también lo hacen adecuado para su uso en dispositivos optoelectrónicos . Estos son dispositivos que generan, detectan y controlan la luz, incluidas las pantallas LED, los fotodiodos y las células solares. This compound se puede utilizar como intermedio en la síntesis de otros fullerenos funcionalizados, que son integrales para el funcionamiento de estos dispositivos.
Materiales de Transporte de Electrones
En el campo de las células solares de perovskita, los derivados de This compound se han diseñado como materiales de transporte de electrones (ETM). Estos ETM son críticos para lograr altas eficiencias de conversión de energía, y los efectos dependientes de la estructura de los fullerenos en los parámetros fotovoltaicos se han estudiado ampliamente .
Propiedades Ópticas No Lineales
This compound: se ha analizado por sus propiedades ópticas no lineales, que son importantes para una gama de aplicaciones fotónicas. Esto incluye el desarrollo de materiales para la triplicación de frecuencia y la absorción de dos fotones, que son esenciales para las tecnologías ópticas avanzadas .
Estudios de Toxicidad Ambiental
El impacto ambiental de los nanomateriales como la This compound es un campo de estudio en crecimiento. La investigación sobre la toxicidad de estos materiales es importante para comprender sus efectos en los ecosistemas y para el desarrollo de prácticas de nanotecnología más seguras .
Síntesis de Química Orgánica
Como molécula aceptora con un núcleo de fullereno, la This compound se utiliza en la síntesis de química orgánica. Sirve como intermedio para crear una variedad de fullerenos funcionalizados, que tienen aplicaciones en ciencia de materiales y química .
Heterojunturas Moleculares
This compound: se utiliza como referencia espectroscópica y redox para heterojunturas moleculares basadas en C60. Estas heterojunturas son interfaces entre dos materiales semiconductores diferentes y son vitales en la creación de dispositivos semiconductores .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-Methylfulleropyrrolidine is a functionalized fullerene . It acts as an electron acceptor in mixtures or when linked to π-conjugated molecules and polymers . The primary target of this compound is the electron-rich entities in these systems .
Mode of Action
The compound interacts with its targets through electron transfer . It has a fullerene core and a nitrogen-free lone pair located at the pyrrolidine ring . This structure allows it to accept electrons from other molecules . The electron transfer results in changes in the electronic states of the involved molecules .
Biochemical Pathways
It’s known that the compound’s electron-accepting property can influence various biochemical reactions that involve electron transfer .
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good bioavailability.
Result of Action
The electron acceptance by N-Methylfulleropyrrolidine can lead to changes in the electronic states of the involved molecules . This can affect the properties and behaviors of these molecules, potentially leading to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of N-Methylfulleropyrrolidine can be influenced by various environmental factors. For instance, the presence of other electron-donating entities can affect its electron-accepting capacity . .
Análisis Bioquímico
Biochemical Properties
N-Methylfulleropyrrolidine acts as an electron acceptor in mixtures or when linked to π-conjugated molecules and polymers . It can be used as a spectroscopic and redox reference for C60-based molecular heterojunctions . The nature of these interactions is primarily electrostatic, with the N-Methylfulleropyrrolidine molecule accepting electrons from other molecules in the system .
Cellular Effects
. For instance, nanofullerene, a type of fullerene, has been shown to influence the conjugation of antibiotic resistance genes between E. coli strains .
Molecular Mechanism
N-Methylfulleropyrrolidine, as an electron acceptor, plays a role in photoinduced energy and electron transfer between oligothienylenevinylenes and N-Methylfulleropyrrolidine . This suggests that N-Methylfulleropyrrolidine could influence the electron transport chain, a crucial process in cellular respiration .
Temporal Effects in Laboratory Settings
Studies on fullerenes suggest that they can have long-term effects on cellular function .
Transport and Distribution
Fullerenes are known to interact with various transporters and binding proteins .
Subcellular Localization
Fullerenes and their derivatives are known to interact with various compartments and organelles within the cell .
Propiedades
InChI |
InChI=1S/C63H7N/c1-64-2-62-58-51-44-32-24-15-6-4-5-7-10(6)19-26(24)34-35-27(19)25-16(7)18-14-9(5)12-11-8(4)13-17(15)30(32)38-36-22(13)20(11)28-29-21(12)23(14)37-39-31(18)33(25)45-47(35)56(55(58)46(34)44)59-52(45)50(39)54-43(37)41(29)48-40(28)42(36)53(49(38)51)60(62)57(48)61(54)63(59,62)3-64/h2-3H2,1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIDVSOOZTZTQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC23C4=C5C6=C7C4=C8C9=C4C%10=C%11C%12=C%13C%10=C%10C9=C7C7=C9C6=C6C%14=C9C9=C%15C(=C%13C9=C%107)C7=C%12C9=C%10C7=C7C%15=C%14C%12=C7C7=C%10C%10=C%13C9=C%11C9=C4C8=C2C(=C%139)C2=C%10C7=C4C%12=C6C5=C4C32C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H7N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of N-Methylfulleropyrrolidine?
A1: N-Methylfulleropyrrolidine has a molecular formula of C63H11N and a molecular weight of 797.85 g/mol.
Q2: How does the introduction of ionicity affect the self-assembly and properties of fullerene derivatives, using N,N-dimethylfulleropyrrolidinium iodide as an example?
A2: Research shows that adding ionicity to alkylated fullerene derivatives, as seen in N,N-dimethylfulleropyrrolidinium iodide, significantly impacts their self-assembly and functionality. [] While the neutral precursor, bearing three eicosyloxy chains, displays limited self-assembly, the ionic derivative forms diverse structures, including water-repellent microparticles, doughnut-shaped objects, and nanowires. This difference highlights the role of electrostatic interactions in driving self-assembly for ionic fullerene derivatives. [] Furthermore, ionization leads to observable changes in electronic structure, evident in the UV spectra, and a positive shift in electrochemical reduction potentials, impacting its electronic properties. []
Q3: What are the key photophysical properties of N-Methylfulleropyrrolidine and its derivatives?
A3: NMFP is a strong electron acceptor due to the fullerene cage's ability to stabilize an extra electron. [, ] Upon photoexcitation, NMFP exhibits efficient intersystem crossing to a long-lived triplet state, which plays a crucial role in energy and electron transfer processes. [, , , ] This property makes NMFP and its derivatives attractive materials for applications in organic photovoltaics and artificial photosynthesis.
Q4: How does N-Methylfulleropyrrolidine behave as an electron acceptor in donor-acceptor systems?
A4: NMFP acts as a potent electron acceptor in donor-acceptor systems, evidenced by studies on dyads and triads incorporating oligothiophenes, ferrocene, and tetrathiafulvalene (TTF) as electron donors. [, , ] Upon photoexcitation of the donor moiety, efficient electron transfer occurs to the NMFP unit, generating a charge-separated state. [, , ] The lifetime of this charge-separated state can vary depending on the solvent polarity, donor-acceptor distance, and bridging unit. [, , ]
Q5: Can you elaborate on the energy transfer processes observed in oligofluorene-C60 and C60-oligofluorene-C60 conjugates incorporating N-Methylfulleropyrrolidine?
A5: In these conjugates, the oligofluorene segment acts as the donor, and the N-Methylfulleropyrrolidine-functionalized C60 unit serves as the acceptor. [] Upon photoexcitation of the oligofluorene, efficient singlet excited-state energy transfer occurs to the fullerene, effectively quenching the oligofluorene's fluorescence. [] This energy transfer is attributed to the favorable spectral overlap between the oligofluorene emission and fullerene absorption. []
Q6: What are the potential applications of N-Methylfulleropyrrolidine in material science?
A6: NMFP's unique properties make it promising for applications in organic photovoltaics, [, ] where it can act as an electron acceptor in bulk heterojunction solar cells. Its self-assembly properties, particularly when functionalized with amphiphilic groups, [] open possibilities for creating ordered nanostructures with potential applications in sensing, catalysis, and drug delivery.
Q7: What are the future research directions for N-Methylfulleropyrrolidine?
A7: Future research on NMFP could focus on:
- Understanding the environmental fate and impact of NMFP and its derivatives to ensure their safe and sustainable use. []
Q8: What analytical techniques are commonly employed to study N-Methylfulleropyrrolidine and its derivatives?
A8: Several analytical techniques are crucial for characterizing and studying NMFP and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and insights into molecular interactions. [, ]
- UV-Vis Spectroscopy: Helps analyze electronic transitions and characterize charge transfer processes. [, , , , ]
- Fluorescence Spectroscopy: Used to study excited state dynamics and energy transfer processes. [, , , ]
- Cyclic Voltammetry: Provides information about redox potentials and electron transfer capabilities. [, , , ]
- Mass Spectrometry (MS): Used for molecular weight determination and structural characterization. [, ]
- Transmission Electron Microscopy (TEM): Enables visualization of self-assembled nanostructures. []
Q9: How is computational chemistry used in the study of N-Methylfulleropyrrolidine?
A9: Computational chemistry plays a significant role in understanding the properties and behavior of NMFP. [, ] Density Functional Theory (DFT) calculations are used to:
- Predict molecular geometries and electronic structures. [, ]
- Estimate energy levels and redox potentials. []
- Simulate UV-Vis absorption and emission spectra. [, ]
- Study the nature of excited states and charge transfer processes. [, ]
Q10: What is known about the environmental impact and degradation of N-Methylfulleropyrrolidine?
A10: Research on the environmental fate and potential toxicity of NMFP is ongoing. [, ] Studies have detected the presence of fullerenes, including NMFP, in environmental samples like wastewater effluents and river sediments. [, ] These findings emphasize the need for further investigations to assess the long-term ecological impact of these compounds and develop strategies for their effective removal or degradation in the environment. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)

